N-(2,6-dichloro-4-nitrophenyl)acetamide
Overview
Description
Acetoxon is a biochemical.
Scientific Research Applications
Crystallographic Structure and Conformation
- Conformation Analysis : Research has analyzed the conformation of similar compounds, such as 2,2-Dichloro-N-(3-nitrophenyl)acetamide, indicating a consistent anti conformation to the meta-nitro group. This study provides insights into the geometric parameters of such compounds, which are crucial in understanding their physical and chemical properties (Gowda, Foro, & Fuess, 2008).
Synthesis and Application in Polymer Chemistry
- AB-type Monomers for Polybenzimidazoles : The synthesis of new AB-type monomers for polybenzimidazoles from compounds structurally related to N-(2,6-dichloro-4-nitrophenyl)acetamide highlights its potential application in creating advanced polymeric materials (Begunov & Valyaeva, 2015).
Nonlinear Optical Material Research
- Optical Material Research : Investigations into compounds like 3-Nitroacetanilide, structurally similar to this compound, have explored their applications as organic non-linear optical materials. This highlights the potential of such compounds in optical and electronic applications (Mahalakshmi, Upadhyaya, & Row, 2002).
Hydrogen Bond Analysis in Derivatives
- Hydrogen Bond Properties : A computational study examined the hydrogen bond properties in derivatives of acetamide, which is relevant for understanding the behavior of this compound in various chemical environments (Mirzaei, Samadi, & Hadipour, 2010).
Environmental Chemistry and Herbicide Metabolism
- Metabolism of Related Herbicides : Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes may provide indirect insights into the metabolic pathways and environmental impact of similar compounds like this compound (Coleman, Linderman, Hodgson, & Rose, 2000).
Properties
CAS No. |
17742-68-6 |
---|---|
Molecular Formula |
C8H6Cl2N2O3 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-8-6(9)2-5(12(14)15)3-7(8)10/h2-3H,1H3,(H,11,13) |
InChI Key |
ZRCQYAQOWIQUBA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Appearance |
Solid powder |
Color/Form |
Liquid |
2425-25-4 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In water, 2.74X10+3 mg/L at 25 °C (est) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetofos; AI3-27526; AI3 27526; AI327526. |
vapor_pressure |
1.6X10-4 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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